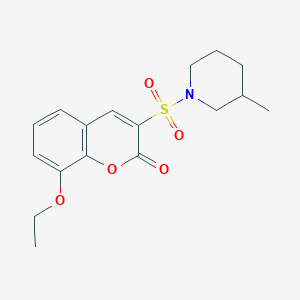

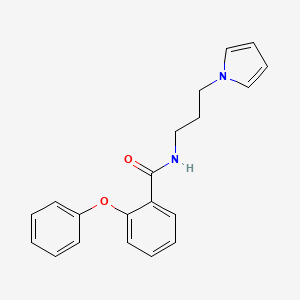

2-(2-Butoxypyridin-3-yl)-1,3-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Boronic esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Molecular Structure Analysis

The molecular structure of boronic esters is typically characterized by a boron atom connected to two oxygen atoms and an alkyl or aryl group .Chemical Reactions Analysis

Boronic esters can undergo a variety of chemical reactions, including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .Aplicaciones Científicas De Investigación

Antimicrobial Applications

Antimicrobial Properties : Several derivatives of 1,3-benzothiazole, including 2-[4-(azepan-1-yl) but-2-yn-1-yl]-1,3-benzothiazole, have shown potential as antimicrobial agents. These compounds exhibit varying antibacterial and antifungal activities, influenced by the structure of the cyclic amines in the derivatives (Shafiq et al., 2016).

Synthesis and Microbial Studies : New pyridine derivatives, including those related to 1,3-benzothiazole, have been synthesized and screened for their antibacterial and antifungal activities. The specific structural modifications in these compounds contribute to their antimicrobial properties (Patel & Agravat, 2007).

Chemical Properties and Synthesis

Chemical Variability and Properties : A review of the chemistry of compounds containing 2,6-bis-(benzthiazol-2-yl)-pyridine highlights their diverse properties, including biological and electrochemical activity. This review suggests potential areas of interest for further investigation (Boča et al., 2011).

Synthesis Techniques : Novel synthesis methods for benzothiazole derivatives have been developed, emphasizing solvent-free, environmentally friendly conditions. These methods contribute to the efficient and green production of such compounds (Bhoi et al., 2016).

Biological and Pharmaceutical Research

Biological Evaluation : Benzothiazole derivatives have been evaluated for various biological activities, including antiallergic, antiviral, and antiparkinsonian effects. Their versatility in medicinal and agricultural chemistry highlights their significance in pharmaceutical research (Chidrawar, 2017).

Relevance in Metabolic Stability : Research into benzothiazole derivatives for their role in metabolic processes, particularly in inhibiting PI3Kα and mTOR, demonstrates their potential in medicinal applications. Modifications to the benzothiazole ring have been explored to reduce metabolic deacetylation (Stec et al., 2011).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-butoxypyridin-3-yl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-2-3-11-19-15-12(7-6-10-17-15)16-18-13-8-4-5-9-14(13)20-16/h4-10H,2-3,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUSXHLKAQRRLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC=N1)C2=NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Butoxypyridin-3-yl)-1,3-benzothiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2414617.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methylbenzyl)oxalamide](/img/structure/B2414621.png)

![2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxybutanamide](/img/structure/B2414627.png)

![ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2414631.png)

![2-(4-isopropylphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2414636.png)

![2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2414637.png)